

HPLC method for "1-(4-Bromophenyl)-4-methylpiperazine hydrobromide" quantification

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide
CAS No.: 1186663-30-8
Cat. No.: B1502125

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An Application Note for the Quantification of **1-(4-Bromophenyl)-4-methylpiperazine hydrobromide** using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **1-(4-Bromophenyl)-4-methylpiperazine hydrobromide**. This compound and its analogs are significant as intermediates in pharmaceutical development, particularly in the synthesis of psychoactive drugs.[1] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a reliable framework for purity assessment, stability testing, and quantitative analysis. The methodology is developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2]
[3]

Introduction and Scientific Principle

1-(4-Bromophenyl)-4-methylpiperazine is a heterocyclic amine belonging to the phenylpiperazine class of compounds.[4][5] Due to its structural motifs, it serves as a critical building block in medicinal chemistry. Accurate quantification is essential for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.

This method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. The stationary phase is nonpolar (a C18 silica-based column), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. The analyte, possessing moderate hydrophobicity (predicted XLogP \approx 2.5)[6], interacts with the C18 stationary phase. By carefully controlling the composition of the mobile phase, the analyte is eluted from the column and detected by a UV-Vis spectrophotometer. The presence of the bromophenyl chromophore allows for sensitive detection at its maximum absorbance wavelength (λ_{max}), reported to be approximately 252 nm for a closely related analog.[7] The hydrobromide salt form ensures that the analyte is protonated and highly soluble in the aqueous mobile phase, which, combined with an acidic modifier, promotes sharp, symmetrical peak shapes by minimizing secondary ionic interactions with the silica backbone of the stationary phase.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

Property	Value	Source
Chemical Name	1-(4-Bromophenyl)-4-methylpiperazine hydrobromide	-
Synonyms	4-Bromo-1-(4-methylpiperazin-1-yl)benzene hydrobromide	-
Molecular Formula	C ₁₁ H ₁₆ Br ₂ N ₂	Calculated
Molecular Weight	336.07 g/mol	Calculated
Free Base MW	255.16 g/mol	[6]
Predicted pKa	8.88 ± 0.10	[4]
Predicted XLogP	2.5	[6]
Appearance	Solid / Crystalline Solid	[4][8]
UV λ _{max}	~252 nm (based on hydrochloride salt)	[7]
Solubility	Soluble in aqueous solutions (as a salt), ethanol, and DMSO.[4][7][9]	[4][7][9]

Instrumentation, Reagents, and Consumables

3.1. Instrumentation

- HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
- Analytical Balance (0.01 mg readability).
- pH Meter.
- Sonicator.
- Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).

3.2. Reagents and Chemicals

- **1-(4-Bromophenyl)-4-methylpiperazine hydrobromide** Reference Standard (purity $\geq 98\%$).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Trifluoroacetic Acid (TFA), HPLC grade.
- Water, HPLC grade or purified to $\geq 18.2 \text{ M}\Omega\cdot\text{cm}$.

3.3. Consumables

- Analytical Column: C18, 4.6 x 150 mm, 5 μm particle size (e.g., Thermo Scientific™ Hypersil GOLD™, Waters™ SunFire™, Agilent™ ZORBAX™).
- Volumetric flasks (Class A).
- Autosampler vials with caps and septa.
- Pipettes and tips.
- Syringe filters (0.45 μm , PTFE or nylon).

Detailed Analytical Protocol

4.1. Mobile Phase Preparation

- Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water. To prepare 1 L, add 1.0 mL of TFA to 900 mL of HPLC-grade water, mix well, and bring the volume to 1000 mL.
- Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 900 mL of HPLC-grade acetonitrile, mix well, and bring the volume to 1000 mL.

- **Degassing:** Degas both mobile phases for at least 15 minutes using sonication or an online degasser before use.

Causality behind choices: The C18 column is selected due to the analyte's moderate hydrophobicity. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. TFA is a crucial additive; it acts as an ion-pairing agent and maintains an acidic pH (~2.5). At this pH, the analyte ($pK_a \approx 8.88$) is fully protonated, ensuring consistent retention, and the residual silanols on the stationary phase are suppressed, leading to excellent peak symmetry.

4.2. Standard and Sample Preparation

- **Standard Stock Solution (1.0 mg/mL):** Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (this diluent is used to ensure solvent compatibility with the mobile phase).
- **Working Standard Solution (e.g., 0.1 mg/mL):** Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This concentration is a typical starting point and should be adjusted based on detector response.
- **Sample Solution:** Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in the diluent to achieve a final concentration within the linear range of the method (e.g., near 0.1 mg/mL). Filter the final solution through a 0.45 μm syringe filter before injection.

4.3. HPLC Method Parameters

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile
Flow Rate	1.0 mL/min
Gradient Program	0.0 min: 30% B 8.0 min: 70% B 8.1 min: 30% B 12.0 min: 30% B
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	252 nm
Run Time	12 minutes

Causality behind choices: A gradient elution is proposed to ensure that any potential impurities, which may be more or less hydrophobic than the main analyte, are effectively eluted and separated, providing a comprehensive profile of the sample. A 12-minute run time allows for column re-equilibration. A column temperature of 30 °C ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity.

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3]

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5.1. System Suitability Before initiating any validation experiments, the suitability of the chromatographic system must be verified.

- Procedure: Inject the working standard solution five times.
- Acceptance Criteria:

- Relative Standard Deviation (RSD) of the peak area: $\leq 2.0\%$.
- Tailing Factor (T): ≤ 2.0 .
- Theoretical Plates (N): ≥ 2000 .

5.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

- Procedure: Inject the diluent (blank), a placebo or matrix sample, and a sample spiked with the analyte.
- Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample should be pure (as determined by DAD peak purity analysis) and well-resolved from other peaks (Resolution > 2.0).

5.3. Linearity and Range

- Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each standard in triplicate.
- Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r^2) must be ≥ 0.999 . The y-intercept should be minimal.

5.4. Accuracy (Recovery)

- Procedure: Prepare samples (e.g., a placebo matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

5.5. Precision

- Repeatability (Intra-assay precision): Inject a single sample solution six times. The RSD of the peak areas should be $\leq 2.0\%$.
- Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be $\leq 2.0\%$.

5.6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

- Procedure: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. For S/N, determine the concentration that gives a ratio of approximately 10:1 for LOQ and 3:1 for LOD.
- Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.

5.7. Robustness

- Procedure: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
 - Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
 - Column Temperature: ± 5 °C (25 °C and 35 °C).
 - Mobile Phase Composition: Vary the initial percentage of Mobile Phase B by $\pm 2\%$ absolute.
- Acceptance Criteria: The system suitability parameters should still be met, and the quantitative results should not be significantly affected by these minor changes.

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Conclusion

The RP-HPLC method described provides a specific, linear, accurate, precise, and robust procedure for the quantification of **1-(4-Bromophenyl)-4-methylpiperazine hydrobromide**.

The detailed protocol and validation framework are grounded in established scientific principles and adhere to international regulatory guidelines. This application note serves as a comprehensive guide for its implementation in a quality control or research environment, ensuring reliable and reproducible analytical results.

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